5-(3,4-dimethoxyphenyl)-2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)cyclohexane-1,3-dione
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a cyclohexanedione core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, imidazole, and cyclohexanedione derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the cyclohexanedione core.
Amidation reactions: Introducing the imidazole group through amide bond formation.
Purification steps: Utilizing techniques like recrystallization or chromatography to isolate the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Automated purification systems: To ensure high purity and yield of the final product.
Quality control measures: To monitor the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or amines.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE: Shares structural similarities with other cyclohexanedione derivatives.
Other Imidazole-Containing Compounds: Similar in terms of the imidazole functional group.
Uniqueness
Functional Group Diversity: The combination of dimethoxyphenyl, imidazole, and cyclohexanedione groups makes this compound unique.
Properties
Molecular Formula |
C21H25N3O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-hydroxy-2-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H25N3O4/c1-13(23-7-6-16-11-22-12-24-16)21-17(25)8-15(9-18(21)26)14-4-5-19(27-2)20(10-14)28-3/h4-5,10-12,15,25H,6-9H2,1-3H3,(H,22,24) |
InChI Key |
MJTIIVWNRLJVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CN=CN1)C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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